molecular formula C6H10N2 B12272944 3-(Azetidin-3-yl)propanenitrile CAS No. 1205749-29-6

3-(Azetidin-3-yl)propanenitrile

Cat. No.: B12272944
CAS No.: 1205749-29-6
M. Wt: 110.16 g/mol
InChI Key: WLWYNSFXYYVMPO-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propanenitrile is a nitrile-containing compound featuring a four-membered azetidine ring. The azetidine moiety introduces significant ring strain due to its small size, which can enhance reactivity in nucleophilic or ring-opening reactions.

Properties

CAS No.

1205749-29-6

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-(azetidin-3-yl)propanenitrile

InChI

InChI=1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2

InChI Key

WLWYNSFXYYVMPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions, such as microwave irradiation or the use of solid supports like alumina .

Industrial Production Methods

Industrial production methods for 3-(Azetidin-3-yl)propanenitrile are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propanenitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares 3-(Azetidin-3-yl)propanenitrile with structurally related propanenitrile derivatives, emphasizing substituent effects:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Physical State
3-(Azetidin-3-yl)propanenitrile Not available C₆H₁₀N₂ 122.16 Azetidine ring (4-membered N-heterocycle) Likely liquid or low-MP solid (inferred)
3-(Hexylamino)propanenitrile (9b) Not provided C₉H₁₈N₂ 154.25 Linear hexyl chain Yellow oil
3-((Pyridin-3-ylmethyl)amino)propanenitrile 33611-48-2 C₉H₁₁N₃ 161.20 Pyridine-methyl group Not specified
3-[(3,5-Dimethylphenyl)amino]propanenitrile 36034-62-5 C₁₁H₁₃N₂ 175.23 3,5-Dimethylphenyl Not specified
3-[(5-tert-Butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile 35687-07-1 C₂₁H₂₆N₂O 322.44 Bulky tert-butyl and phenolic groups Not specified

Key Observations :

  • Ring Strain : The azetidine ring in the target compound likely increases reactivity compared to open-chain analogs like 9b or aromatic-substituted derivatives .
  • Electronic Effects : Pyridine-containing analogs (e.g., ) may exhibit enhanced basicity due to the aromatic N-heterocycle, whereas nitriles with electron-withdrawing substituents (e.g., 3,5-dimethylphenyl in ) could stabilize the nitrile group.

Spectral and Physicochemical Properties

Data from and related analogs:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
3-(Hexylamino)propanenitrile (9b) 2248 (C≡N stretch) 1.28 (m, 6H), 2.62 (t, 2H), 3.30 (q, 2H) 119.5 (C≡N), 46.8 (NCH₂), 27.1–31.6 (CH₂) 154 [M⁺], 109, 85
3-(Phenylamino)propanenitrile (9h) 2250 (C≡N stretch) 3.38 (t, 2H), 6.68–7.20 (m, 5H, aromatic) 118.9 (C≡N), 115–130 (aromatic C) 146 [M⁺], 104, 77
3-[(3,5-Dimethylphenyl)amino]propanenitrile Not provided Inferred aromatic peaks at ~6.5–7.0 ppm 119–125 (C≡N, aromatic C) 175 [M⁺] (theoretical)

Key Observations :

  • Nitrile Stretch : All compounds show IR peaks near 2248–2250 cm⁻¹, confirming the nitrile group .
  • Substituent Influence : Aromatic substituents (e.g., 9h ) introduce distinct ¹H-NMR splitting patterns compared to aliphatic chains (9b).

Biological Activity

3-(Azetidin-3-yl)propanenitrile is a chemical compound characterized by an azetidine ring structure and a propanenitrile side chain. Its molecular formula is C₆H₈N₂, and it has garnered interest in medicinal chemistry due to its potential applications as a building block for various pharmaceuticals. Despite its structural uniqueness, the biological activity of this compound is not extensively documented, necessitating further investigation into its pharmacological properties.

Pharmacological Potential

Compounds containing azetidine rings, such as 3-(Azetidin-3-yl)propanenitrile, are often explored for their pharmacological properties. Azetidine derivatives have been associated with various biological activities, including:

  • Antimicrobial : Some azetidine derivatives exhibit antibacterial and antifungal properties.
  • Anticancer : Certain azetidine compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective : Research indicates that azetidine derivatives may offer protective effects against neurodegenerative diseases.

Further studies are required to elucidate the specific biological activities of 3-(Azetidin-3-yl)propanenitrile and to determine its efficacy in these areas .

Structure-Activity Relationship (SAR)

The unique structure of 3-(Azetidin-3-yl)propanenitrile may influence its interaction with biological targets. The presence of the azetidine moiety can affect the compound's lipophilicity, steric hindrance, and electronic properties, all of which are critical factors in drug design. A comparative analysis with similar compounds can provide insights into its potential biological activity.

Compound NameStructural FeaturesUnique Aspects
1-AcetylazetidineAcetyl group on azetidinePotential use in synthesizing more complex derivatives
Azetidine-2-carbonitrileNitrile group on a different positionMay exhibit different reactivity patterns
4-AminobutyronitrileLonger carbon chain with an amine groupDifferent pharmacological profile
2-MethylazetidineMethyl substitution on azetidineAlters steric properties affecting biological activity

This table illustrates the diversity within azetidine derivatives, each possessing unique properties that may influence their applications in medicinal chemistry .

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